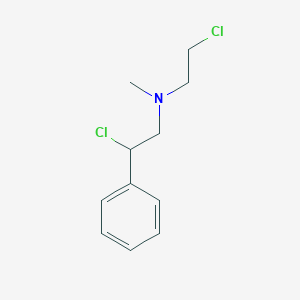

2-氯-N-(2-氯乙基)-N-甲基-2-苯基乙胺

描述

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is a chemical compound known for its applications in various fields, including pharmaceuticals and chemical research. It is a nitrogen mustard derivative, which means it contains nitrogen and chlorine atoms that make it reactive and useful in different chemical processes.

科学研究应用

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine has several scientific research applications:

Pharmaceuticals: It is used in the synthesis of drugs, particularly those targeting cancer cells due to its alkylating properties.

Chemical Research: The compound is studied for its reactivity and the formation of intermediates, which are useful in understanding chemical reaction mechanisms.

Biological Studies: Its interactions with biological molecules, such as DNA, make it a valuable tool in studying cellular processes and developing new therapeutic agents.

作用机制

Target of Action

The primary target of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is DNA, specifically the N7 nitrogen on the DNA base guanine . This compound belongs to the group of alkylating agents, a class of anticancer chemotherapeutic drugs .

Mode of Action

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in changes at the molecular level that disrupt the normal function and replication of cells .

Biochemical Pathways

The affected pathway is the DNA replication process. By crosslinking two strands of DNA, 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine inhibits the normal replication process, leading to cell death . The downstream effects include the disruption of cell growth and division, which is particularly effective against rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Similar compounds have a biological half-life of less than 1 minute and approximately 50% is excreted through the kidneys . These properties may impact the bioavailability of the compound, affecting its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine’s action include the disruption of DNA replication, leading to cell death . This can result in the reduction of tumor size and potentially the elimination of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine typically involves the reaction of 2-chloroethylamine with N-methyl-2-phenylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) for the analysis and control of impurities . This ensures the purity and quality of the final product, which is crucial for its applications in pharmaceuticals and other industries.

化学反应分析

Types of Reactions

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as thiosulfate and thiourea, leading to the formation of substituted products.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form aziridinium ions, which are intermediates in many reactions.

Common Reagents and Conditions

Nucleophiles: Strong nucleophiles like thiosulfate and thiourea are commonly used in substitution reactions.

Reaction Conditions: These reactions are typically carried out in aqueous solutions under controlled temperatures to ensure the formation of the desired products.

Major Products Formed

相似化合物的比较

Similar Compounds

2-chloro-N,N-bis(2-chloroethyl)ethanamine:

Mechlorethamine: Another nitrogen mustard, used as an anticancer chemotherapeutic drug.

Uniqueness

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is unique due to its specific structure, which allows it to form aziridinium intermediates and undergo various substitution reactions. This makes it particularly useful in chemical research and pharmaceutical applications .

生物活性

Overview

2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, commonly known as mechlorethamine, is a nitrogen mustard compound with significant biological activity, particularly in the context of cancer treatment. Its primary mechanism involves alkylation of DNA, leading to crosslinking and subsequent inhibition of DNA replication, which is a critical pathway in cellular proliferation and survival.

The biological activity of mechlorethamine is primarily attributed to its ability to alkylate DNA . The compound specifically targets the N7 nitrogen on guanine bases within DNA strands. This interaction results in crosslinking between DNA strands, effectively preventing replication and transcription processes, ultimately leading to cell death —a crucial aspect leveraged in chemotherapy treatments.

Key Mechanistic Insights:

- Alkylation Process : The compound forms covalent bonds with DNA, leading to structural changes that inhibit normal cellular functions.

- Cytotoxic Effects : The reactivity of mechlorethamine is particularly effective against rapidly dividing cancer cells, making it a potent chemotherapeutic agent.

- Pharmacokinetics : Mechlorethamine has a very short biological half-life (typically less than one minute), with about 50% excreted through renal pathways. Its stability is influenced by environmental factors such as pH and temperature.

Biological Activity and Applications

Mechlorethamine is recognized for its role in various biological studies and therapeutic applications:

Anticancer Activity

- Mechanism : As an alkylating agent, mechlorethamine disrupts DNA replication in cancer cells, leading to apoptosis. This property is exploited in treating various types of malignancies, particularly lymphomas and leukemias .

- Clinical Use : It has been used historically as a part of combination chemotherapy regimens for treating Hodgkin's lymphoma and non-Hodgkin lymphoma .

Interaction with Cholinesterases

Research has shown that mechlorethamine can also alkylate acetylcholinesterase and butyrylcholinesterase. This interaction affects the enzymes' activity towards various substrates, demonstrating its broader biological implications beyond cancer therapy .

Case Studies

- DNA Damage Studies : In experimental models, mechlorethamine has been utilized to investigate DNA damage and repair mechanisms. Studies indicate that the compound effectively induces DNA strand breaks and crosslinks, serving as a valuable tool for understanding cellular responses to genotoxic stress.

- Cholinesterase Inhibition : A study demonstrated that alkylation by mechlorethamine significantly altered the hydrolysis rates of substrates by cholinesterases. The compound exhibited more potent effects compared to related compounds, indicating its potential utility in neurobiological research .

Data Table: Comparison of Biological Effects

属性

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSNCWLQRVMIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328862 | |

| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22270-22-0 | |

| Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。